2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
Description
This compound features a 1H-indazole core fused to a 2,5-dimethylpyrrole moiety, with a 2-oxoacetic acid side chain at the pyrrole C3 position. The oxoacetic acid group introduces polarity, influencing solubility and binding affinity to biological targets.
Properties
IUPAC Name |
2-[1-(1H-indazol-6-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-8-5-12(14(19)15(20)21)9(2)18(8)11-4-3-10-7-16-17-13(10)6-11/h3-7H,1-2H3,(H,16,17)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBLXIEUWDNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)C=NN3)C)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease.
Mode of Action
Indazole-containing compounds generally work by inhibiting, regulating, and/or modulating their target proteins.
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of chemical and biological properties.
Pharmacokinetics
It’s known that imidazole, a related compound, is highly soluble in water and other polar solvents, which could potentially impact the bioavailability of this compound.
Result of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects.
Action Environment
The synthesis of related indazole-containing compounds has been shown to involve reactions under catalyst- and solvent-free conditions, suggesting that the synthesis environment could potentially impact the properties of the compound.
Biological Activity
2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is a synthetic compound with notable potential in medicinal chemistry. Its structure features an indazole moiety, which is associated with various biological activities, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H13N3O3
- Molecular Weight : 283.287 g/mol
- Purity : Typically ≥ 95% .
The biological activity of indazole-containing compounds, including the target compound, often involves the inhibition or modulation of specific proteins and enzymes. These compounds are known to interact with various biochemical pathways:
- Target Proteins : Indazole derivatives typically act on kinases and other regulatory proteins.
- Biochemical Pathways : They influence pathways related to cell proliferation, apoptosis, and inflammation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : It may reduce inflammation markers in vitro and in vivo.
- Antibacterial Properties : Preliminary studies suggest effectiveness against certain bacterial strains .
Anticancer Activity
A study published in Nature Reviews Cancer highlighted the efficacy of indazole derivatives in inhibiting cancer cell proliferation. The compound was tested against several human cancer cell lines, showing a significant reduction in viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via caspase activation .
Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential as an anti-inflammatory agent .
Antibacterial Activity
Research conducted on various bacterial strains indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the strain tested .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogs from the evidence:
Key Observations :
- Heterocycle Complexity: The target compound’s indazole-pyrrole scaffold is structurally distinct from the monocyclic pyrazole () or fused benzoimidazo-pyridine systems (). This complexity may enhance target selectivity but reduce synthetic accessibility.
- Acid Strength : The oxoacetic acid group (pKa ~2–3) is more acidic than standard carboxylic acids (pKa ~4–5), which could influence ionization state under physiological conditions .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound can be synthesized via condensation reactions involving indole or pyrrole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst yields structurally related heterocycles . Optimization strategies include:
- Reagent stoichiometry : Using a 10% molar excess of the aldehyde component (e.g., 1.1 equiv) to drive the reaction to completion.
- Reaction time : Monitoring precipitate formation after 3–5 hours of reflux to avoid over-decomposition.
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Basic: How is the structural elucidation of this compound performed using spectroscopic methods?
Methodological Answer:
A combination of spectroscopic techniques is critical:
- FT-IR and FT-Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxoacetic acid moiety) and validate hydrogen-bonding interactions .
- NMR : ¹H and ¹³C NMR resolve substituent positions on the indazole and pyrrole rings. For example, methyl groups at positions 2 and 5 of the pyrrole ring show distinct splitting patterns .
- X-ray crystallography (if applicable): Resolves absolute configuration and crystal packing effects.
Advanced: How can computational chemistry aid in predicting reactivity and electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., the oxoacetic acid group as an electrophilic center) .
- Frontier Molecular Orbitals (FMOs) : Predict charge-transfer interactions and UV-Vis absorption maxima.
- Vibrational frequencies : Cross-validate experimental FT-IR/Raman data to confirm assignments .
Advanced: What strategies resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
Discrepancies often arise from solvent effects or approximations in theoretical models. To address this:
- Solvent correction : Apply Polarizable Continuum Models (PCM) in DFT to account for acetic acid or DMF environments .
- Conformational sampling : Use molecular dynamics to identify dominant conformers in solution versus solid-state.
- Hybrid experimental/theoretical workflows : Iteratively refine computational parameters using experimental NMR chemical shifts as constraints .
Advanced: How to design experiments to assess environmental impact and degradation pathways?
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies:
- Abiotic transformations : Investigate hydrolysis/photolysis under controlled pH and UV light. Monitor degradation products via LC-MS .
- Biotic degradation : Use microbial consortia from contaminated sites to assess metabolic pathways.
- Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algal growth inhibition assays .
Advanced: What are the challenges in synthesizing derivatives, and how can by-product formation be minimized?
Methodological Answer:
Derivatization often competes with side reactions (e.g., dimerization or oxidation). Mitigation strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., indazole NH) with Boc or Fmoc groups during functionalization .
- Low-temperature reactions : Reduce thermal decomposition by switching from reflux to microwave-assisted synthesis.
- By-product analysis : Use HPLC-MS to identify impurities and adjust stoichiometry/reactant ratios accordingly .
Advanced: How can vibrational spectroscopy differentiate between tautomeric forms of this compound?
Methodological Answer:
The compound may exhibit keto-enol tautomerism. To distinguish forms:
- FT-IR : Compare O-H stretches (~3200 cm⁻¹ for enol) versus carbonyl stretches (~1700 cm⁻¹ for keto).
- Isotopic labeling : Replace exchangeable protons (e.g., deuterated acetic acid) to confirm hydrogen-bonding networks .
- DFT-assisted assignments : Simulate spectra for both tautomers and match peak intensities/positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
